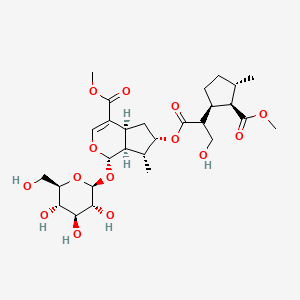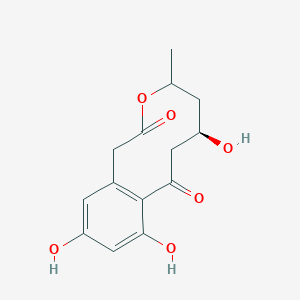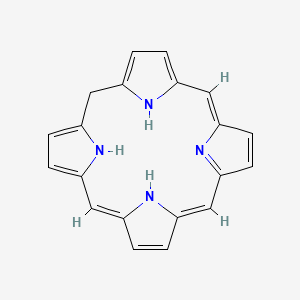![molecular formula C50H95NO8 B1259372 beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine](/img/structure/B1259372.png)
beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine is a beta-D-glucosyl-N-acylsphingosine in which the acyl group is specified as (17Z)-hexacosenoyl. It has a role as a mouse metabolite. It derives from a (17Z)-hexacosenoic acid.
Glucosylceramide (D18:1/26:1(17Z)), also known as C26:1 glccer or glccer(D18:1/26:1(17Z)), belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/26:1(17Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/26:1(17Z)) has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, glucosylceramide (D18:1/26:1(17Z)) is primarily located in the membrane (predicted from logP) and endosome. Glucosylceramide (D18:1/26:1(17Z)) can be biosynthesized from (17Z)-hexacosenoic acid.
Applications De Recherche Scientifique
Enzyme Specificity and Inhibitory Studies
- Specificity of Glucosylceramide Beta-Glucosidase: Glucosylceramide beta-glucosidase exhibits specificity towards structurally modified glucosylceramides, where glucosyl-N-acetyl-sphingosines are better substrates than corresponding glucosylceramides. This specificity highlights the importance of the lipophilic aglycon moiety in enzyme-substrate interactions (Sarmientos, Schwarzmann, & Sandhoff, 1986).
- Inhibition of Human Acid Beta-Glucosidase: Various synthetic sphingosines, including N-alkyl-glucosylamines, serve as inhibitors for human acid beta-glucosidase. These findings are vital for understanding the active site and enzymatic mechanisms, possibly aiding in therapeutic applications (Greenberg, Merrill, Liotta, & Grabowski, 1990).
Biosynthetic Pathways and Metabolism
- Synthetic Pathway of Glucosylsphingosine: Glucosylsphingosine synthesis in cultured fibroblasts involves not only glucosylation of sphingosine but also deacylation of glucosylceramide. This dual pathway suggests complex regulation and potential therapeutic targets for disorders involving sphingolipid metabolism (Yamaguchi, Sasagasako, Goto, & Kobayashi, 1994).
Implications in Disease States
- Role in Gaucher's Disease: Glucosylsphingosine accumulation in Gaucher's disease illustrates the disruption in normal sphingolipid metabolism, providing insight into the molecular pathology of lysosomal storage diseases (Oshima, 1976).
Synthetic Analogs and Models
- Synthesis of Analog Compounds: The synthesis of N-hexyl-O-glucosyl sphingosine, an inhibitor of glucosyl ceramide-glucosidase, demonstrates how synthetic analogs can be used to study enzyme activity and potentially model diseases like Gaucher's disease (Erickson & Radin, 1973).
Diagnostic and Analytical Techniques
- Fluorescent Substrate Synthesis: The creation of a fluorescent derivative of glucosyl ceramide aids in the sensitive determination of glucocerebrosidase activity, which is crucial for diagnosing lysosomal storage disorders (Dinur, Grabowski, Desnick, & Gatt, 1984).
Propriétés
Nom du produit |
beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine |
|---|---|
Formule moléculaire |
C50H95NO8 |
Poids moléculaire |
838.3 g/mol |
Nom IUPAC |
(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexacos-17-enamide |
InChI |
InChI=1S/C50H95NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-46(54)51-43(42-58-50-49(57)48(56)47(55)45(41-52)59-50)44(53)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h17-18,37,39,43-45,47-50,52-53,55-57H,3-16,19-36,38,40-42H2,1-2H3,(H,51,54)/b18-17-,39-37+/t43-,44+,45+,47+,48-,49+,50+/m0/s1 |
Clé InChI |
LVROXDRMMJVBGH-WLPLOMEJSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O |
Description physique |
Solid |
Solubilité |
Insoluble |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z,5Z)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B1259289.png)





![N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-6-[[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1259297.png)

![1-[4-(3,3-Difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride](/img/structure/B1259300.png)

![3-(2-[(Z)-{3-(2-carboxyethyl)-5-[(Z)-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)methyl]-4-methyl-2H-pyrrol-2-ylidene}methyl]-5-{(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1259305.png)
![(8R,9S,10S,13R,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1259308.png)
![2-(Aminomethyl)-2,3,5,8,8-pentamethyl-3,6-dihydrofuro[2,3-e]indol-7-one;hydrochloride](/img/structure/B1259310.png)
